molecular formula C16H18O2 B6371857 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol CAS No. 1261986-97-3

5-(4-Ethoxy-2-methylphenyl)-3-methylphenol

Cat. No.: B6371857
CAS No.: 1261986-97-3
M. Wt: 242.31 g/mol
InChI Key: BQAHUQHGGJVOFX-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-3-methylphenol is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol typically involves the reaction of 4-ethoxy-2-methylphenol with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where the ethoxy and methyl groups are introduced to the phenol ring using catalysts such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The ethoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxy-2-methylphenyl)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-4-18-15-5-6-16(12(3)9-15)13-7-11(2)8-14(17)10-13/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHUQHGGJVOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683901
Record name 4'-Ethoxy-2',5-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-97-3
Record name 4'-Ethoxy-2',5-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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